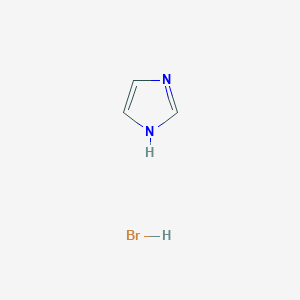

Imidazole hydrobromide

Description

Significance of Imidazole (B134444) as a Heterocyclic Scaffold in Advanced Chemical Systems

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern chemistry and biochemistry. ajrconline.orgnumberanalytics.com Its significance stems from a unique combination of structural and electronic properties that make it a "privileged scaffold" in the design of functional molecules. ajrconline.org The imidazole nucleus is a constituent of essential biomolecules, including the amino acid histidine, histamine, and nucleic acids, where it often plays a critical role in biological processes like enzymatic catalysis by acting as a proton donor or acceptor. ajrconline.orgbiomedpharmajournal.org

The key features of the imidazole scaffold include:

Aromaticity and Stability : The planar, electron-delocalized ring system confers significant aromatic stability. numberanalytics.com

Amphoteric Nature : With a pKa of approximately 7.2, the imidazole ring can act as both a weak acid and a weak base, a crucial property for its role in biological systems and as a catalyst. pharmacyjournal.net

Hydrogen Bonding Capability : The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological receptors and enzymes. ajrconline.orgijsrtjournal.com

Coordination Chemistry : The nitrogen atoms readily coordinate with metal ions, leading to the formation of a vast array of metal-organic frameworks and metallo-supramolecular complexes with applications in catalysis and medicine. nih.gov

These properties have led to the extensive use of the imidazole core in the development of a wide range of pharmacologically active agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ajrconline.orgmdpi.commdpi.com Beyond pharmaceuticals, the imidazole motif is integral to the development of functional materials, including ionic liquids, dyes for solar cells, and corrosion inhibitors, highlighting its versatility as a fundamental building block in advanced chemical systems. ajrconline.orgrsc.org The synthesis of substituted imidazoles is a major focus in organic chemistry, with numerous methods developed, such as the Debus-Radziszewski, van Leusen, and Wallach syntheses, to create a diverse library of imidazole-based compounds. numberanalytics.commdpi.com

Role of Hydrobromide Salts in Imidazole Chemistry

In the context of imidazole chemistry, forming a hydrobromide salt (a salt derived from the reaction with hydrobromic acid, HBr) is a common and strategic chemical modification. This conversion from the free base to the salt form imparts several advantageous properties that are crucial for both synthesis and application.

The primary roles of hydrobromide salt formation include:

Enhanced Stability and Solubility : Converting an imidazole derivative to its hydrobromide salt often increases its stability and crystallinity, making it easier to handle, purify, and store. The salt form typically exhibits enhanced solubility in aqueous or protic solvents compared to the neutral free base.

Synthetic Intermediates : Imidazole hydrobromide and its derivatives are valuable intermediates in organic synthesis. The salt can protect the imidazole nitrogen during a reaction sequence or can be used directly in subsequent steps. For instance, HBr is used catalytically in some imidazole synthesis protocols, such as the oxidation-condensation of ketones with aldehydes. organic-chemistry.org Alkylation of imidazole with reagents like 1,2-dibromoethane (B42909) or 3-bromopropylamine (B98683) hydrobromide is a common route to produce functionalized imidazolium (B1220033) bromides, which are precursors to other important compounds. google.com

Precursors to Ionic Liquids : Imidazolium bromide salts, often synthesized from an imidazole precursor and an alkyl bromide, are a major class of ionic liquids (ILs). tandfonline.comrsc.org These ILs are salts with melting points below 100 °C and possess unique properties like low volatility, high thermal stability, and tunable solvency, making them useful as "green" solvents and catalysts. acs.orgnih.govresearchgate.net

Control of Reactivity : The formation of the hydrobromide salt deactivates the nucleophilicity of the imidazole ring. This can be used to control the regioselectivity of certain reactions. For example, in the synthesis of polyurethane-ureas, the reaction between imidazole and isocyanate is self-catalyzed by the basic nitrogen at the 3-position; this reactivity is constrained in imidazole hydrochloride, demonstrating how salt formation modulates the ring's electronic properties. acs.org

The following table compares the general properties of an imidazole free base with its corresponding hydrobromide salt.

| Property | Imidazole (Free Base) | This compound (Salt) |

| Chemical Formula | C₃H₄N₂ | C₃H₅N₂⁺·Br⁻ |

| Molecular Weight | 68.08 g/mol | 148.99 g/mol sigmaaldrich.com |

| Physical State | White to pale yellow solid | White to light yellow powder or crystal tcichemicals.com |

| Melting Point | ~90 °C pharmacyjournal.net | ~219-220 °C sigmaaldrich.com |

| Solubility | Soluble in water and polar organic solvents | Generally enhanced aqueous solubility |

| Basicity | Weakly basic (pKa ~7.2) pharmacyjournal.net | Acidic (protonated form) |

| Reactivity | Nucleophilic; acts as a base/ligand | Electrophilic at the protonated nitrogen; less nucleophilic |

Scope and Research Trajectories of this compound Studies

Research involving this compound and related imidazolium bromides is diverse, spanning materials science, catalysis, and synthetic methodology. The compound is not merely a simple salt but a versatile precursor and functional material in its own right. Current research trajectories focus on leveraging its unique properties for advanced applications.

Key Research Areas:

Ionic Liquids (ILs): Imidazolium bromides are fundamental to the synthesis of functionalized ionic liquids. Research focuses on tailoring the cation and anion to create ILs for specific tasks, such as:

CO₂ Capture: ILs with appended amine or nitrile groups, often prepared from imidazolium bromide precursors, are investigated for their ability to reversibly absorb carbon dioxide. rsc.orgacs.org

Clay Swelling Inhibition: Imidazolium bromide-based ILs have been shown to be effective shale hydration inhibitors, which is relevant in the oil and gas industry. nih.gov

Catalysis and Solvents: As environmentally benign reaction media, these ILs are explored as catalysts and solvents for a variety of organic transformations. google.comresearchgate.net

Precursors to N-Heterocyclic Carbenes (NHCs): Imidazolium salts, including hydrobromides, are the direct precursors to N-heterocyclic carbenes. NHCs are powerful ligands in organometallic chemistry, used to stabilize metal centers in catalysts for reactions like Suzuki coupling and metathesis. Mechanochemistry (solvent-free grinding) has emerged as a sustainable method for synthesizing these imidazolium salt precursors. mdpi.comresearchgate.net

Pharmaceutical Synthesis: Brominated imidazole derivatives, often handled as their hydrobromide salts, are key intermediates. The bromo-functional group serves as a versatile handle for nucleophilic substitution or cross-coupling reactions, allowing for the construction of complex, biologically active molecules. organic-chemistry.org

The table below highlights specific research findings related to this compound and its derivatives.

| Research Area | Compound/System | Key Finding/Application |

| Materials Science | This compound | Used as a precursor for organic-inorganic perovskite solar cell materials. sigmaaldrich.comtcichemicals.com |

| Materials Science | 1D@3D Perovskite Films | This compound is used to induce surface reconstruction, enhancing solar cell efficiency and stability. researchgate.net |

| Ionic Liquids | 1-octyl-3-methylimidazolium bromide | Demonstrates effective inhibition of shale hydration and swelling. nih.gov |

| Ionic Liquids | Amine-functionalized imidazolium bromides | Act as catalysts for the synthesis of cyclic carbonates from epoxy compounds with high stability and recyclability. google.com |

| Catalysis | Imidazolium salts | Serve as precursors for N-heterocyclic carbene (NHC) ligands used in gold(I) complexes for potential medicinal applications. mdpi.comresearchgate.net |

| Synthetic Chemistry | 1-(3-bromopropyl)-1H-imidazole hydrobromide | A versatile alkylating agent and intermediate for synthesizing functionalized imidazoles and ionic liquids. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-imidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.BrH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUCIBOKNZGWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335873 | |

| Record name | 1H-Imidazole, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101023-55-6 | |

| Record name | 1H-Imidazole, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101023-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101023556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole Hydrobromide (Low water content) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE MONOHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8OZC543Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Imidazole Hydrobromide and Its Derivatives

Strategies for Imidazole (B134444) Ring Construction Precursors to Hydrobromide Salt Formation

The construction of the imidazole ring is the foundational step in the synthesis of imidazole hydrobromide. Once the desired substituted or unsubstituted imidazole is obtained, it can be converted to its hydrobromide salt. A common method for this salt formation involves treating the imidazole base with hydrobromic acid (HBr). For example, a solution of the imidazole derivative can be chilled and treated with aqueous HBr, leading to the precipitation of the hydrobromide salt which can then be filtered and purified. Another approach involves saturating a solution of the imidazole compound in a suitable solvent, such as dichloromethane, with HBr gas. prepchem.com Prolonged heating of certain imidazole derivatives in hydrobromic acid can also yield the corresponding hydrobromide salt. researchgate.net

Multicomponent Condensation Reactions for Substituted Imidazoles

Multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like substituted imidazoles in a single step from three or more starting materials. These reactions offer significant advantages, including simplicity, high atom economy, and the ability to generate diverse molecular libraries. frontiersin.org

One of the most well-known MCRs for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orguobasrah.edu.iq This method can be adapted to produce a wide variety of substituted imidazoles by using different starting materials. For instance, 2,4,5-trisubstituted imidazoles can be synthesized through a one-pot condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net The use of catalysts like p-toluenesulfonic acid (PTSA) can facilitate this reaction under mild conditions. acs.org

Another versatile MCR is the four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles, which can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Metal-free, acid-promoted MCRs have also been developed for the construction of tri- and tetrasubstituted imidazole derivatives with a broad range of functionalities. acs.org

The following table summarizes representative examples of multicomponent reactions for the synthesis of imidazole precursors.

| Reactants | Catalyst/Conditions | Product Type | Ref |

| 1,2-Dicarbonyl, Aldehyde, Ammonia | Heat | Substituted imidazoles | wikipedia.org |

| Benzil, Aromatic aldehyde, Ammonium acetate | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted imidazoles | acs.org |

| 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | Solvent-free, Heat | 1,2,4-Trisubstituted 1H-imidazoles | organic-chemistry.org |

| α-Azido chalcones, Aryl aldehydes, Anilines | Erbium triflate | Highly substituted imidazoles | organic-chemistry.org |

| Aryl amines, Carbonitriles, Ethyl bromopyruvate or Arylglyoxals | FeCl3, Na2HPO4, Ethanol, Reflux | 1,2,5-Trisubstituted imidazoles |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgderpharmachemica.com The application of microwave irradiation has been successfully employed in the synthesis of various imidazole derivatives.

For example, the synthesis of 2,4,5-trisubstituted imidazoles from benzil, aromatic aldehydes, and ammonium acetate can be significantly expedited using microwave irradiation. researchgate.net Solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles has been achieved starting from 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org

Microwave assistance has also been applied to the synthesis of N-substituted imidazole derivatives. For instance, the reaction of 2-chloromethyl pyridine (B92270) with pre-synthesized imidazoles can be optimized under microwave conditions to produce the corresponding N-substituted products efficiently. orientjchem.org The use of ionic liquids as solvents in microwave-assisted synthesis can further enhance reaction rates and facilitate product isolation. scielo.org.mx

The table below presents examples of microwave-assisted synthesis of imidazole precursors.

| Reactants | Conditions | Product Type | Ref |

| Benzil, Aromatic aldehydes, Ammonium acetate | Microwave irradiation | 2,4,5-Trisubstituted imidazoles | researchgate.net |

| 1,2-Diketones, Urotropine, Ammonium acetate | Solventless, Microwave irradiation | 4,5-Disubstituted imidazoles | organic-chemistry.org |

| Imidazole, 2-Chloromethyl pyridine | Microwave irradiation, Alkaline conditions | N-substituted imidazoles | orientjchem.org |

| Imidazole substituted pyrroles | One-pot, Microwave irradiation | Imidazole substituted pyrroles | nih.gov |

Ultrasonic Irradiation in Imidazole Synthesis

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This technique often leads to enhanced reaction rates, improved yields, and milder reaction conditions. mdpi.com The synthesis of imidazole derivatives has been shown to benefit from the application of ultrasound.

For instance, the synthesis of trisubstituted imidazoles from benzil, aldehydes, and urea (B33335) can be efficiently catalyzed by triphenylphosphine (B44618) under ultrasonic irradiation at room temperature, offering an eco-friendly approach with high yields. rsc.org Similarly, a one-pot, ultrasound-assisted reaction of benzil, aryl aldehydes, and ammonium acetate in an aqueous ethanolic solution has been developed for the synthesis of both tri- and tetrasubstituted imidazoles. rsc.org

Ultrasound has also been utilized in the N-alkylation of the imidazole ring, which is a key step in the preparation of many derivatives. This method offers significant advantages in terms of reaction time, energy consumption, and yields, making it an environmentally friendly alternative to conventional heating. nih.gov Furthermore, the synthesis of hydroxy imidazole N-oxides via acid-catalyzed iminoketone-aldehyde condensations can be scaled up using ultrasound. rsc.org

Below is a table showcasing examples of ultrasonic irradiation in imidazole synthesis.

| Reactants | Catalyst/Conditions | Product Type | Ref |

| Benzil, Aldehydes, Urea | Triphenylphosphine, Ultrasonic irradiation | Trisubstituted imidazoles | rsc.org |

| Benzil, Aryl aldehydes, Ammonium acetate | C-1 catalyst, Aqueous ethanol, Ultrasound | Tri- and Tetrasubstituted imidazoles | rsc.org |

| Imidazole ring | N-alkylation, Ultrasonic irradiation | N-alkylated imidazoles | nih.gov |

| Iminoketone, Aldehyde | Acid-catalyzed, Ultrasound | Hydroxy imidazole N-oxides | rsc.org |

Transition Metal-Catalyzed Imidazole Synthesis

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic compounds, including imidazoles. Various transition metals, such as copper, palladium, rhodium, and iron, have been employed to catalyze a range of transformations leading to the imidazole core. beilstein-journals.orgresearchgate.net

Copper-catalyzed reactions are particularly prevalent in imidazole synthesis. For example, a copper-catalyzed three-component reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines can yield imidazoles in good yields with a broad substrate scope. organic-chemistry.org Copper catalysts also facilitate the regioselective diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Furthermore, gold-catalyzed [3+2] cycloaddition reactions of N-iminylsulfinamines with ynamides provide access to 4-amino substituted imidazoles. rsc.org

Palladium catalysts are also utilized, for instance, in the synthesis of imidazo[1,2-a]pyridines via metal-carbene complex-catalyzed cyclization. beilstein-journals.org Rhodium catalysts have been shown to be effective in the transannulation reaction of N-sulfonyl-1,2,3-triazoles with nitriles to form imidazoles. beilstein-journals.org Iron catalysts can promote the reaction between amidoximes and enones to afford imidazoles. rsc.org

The following table provides examples of transition metal-catalyzed synthesis of imidazole precursors.

| Reactants | Catalyst | Product Type | Ref |

| α,β-Unsaturated ketoximes, Paraformaldehyde, Amines | Copper catalyst | Imidazoles | organic-chemistry.org |

| Terminal alkynes, Amidines | CuCl₂·2H₂O | 1,2,4-Trisubstituted imidazoles | organic-chemistry.org |

| N-Iminylsulfinamines, Ynamides | Gold catalyst | 4-Amino substituted imidazoles | rsc.org |

| N-Sulfonyl-1,2,3-triazoles, Nitriles | Rhodium catalyst | Imidazoles | beilstein-journals.org |

| Amidoximes, Enones | Iron catalyst | Imidazoles | rsc.org |

Electrochemical Synthetic Approaches to Imidazole Derivatives

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and simplifying purification processes. This approach has been successfully applied to the synthesis of imidazole derivatives. researchgate.net

An efficient electrochemical oxidative tandem cyclization of aryl ketones and benzylamines can produce 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org This direct C-N bond formation strategy demonstrates broad functional group tolerance. The electrochemical synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) from pyridine-2-amine and 2-bromo-1-phenylethan-1-one has also been reported, showcasing the versatility of this method. mdpi.com

Electrochemical methods can also be used for the desulfurization of 2-mercapto-imidazoles to yield the corresponding imidazoles. This bromide-mediated anodic transformation is conducted in a simple undivided cell with carbon electrodes, offering a scalable route to imidazole-based N-heterocyclic carbene (NHC) ligand precursors.

The table below highlights examples of electrochemical synthesis of imidazole derivatives.

| Reactants | Conditions | Product Type | Ref |

| Aryl ketones, Benzylamines | Electrochemical oxidative tandem cyclization | 1,2,4-Trisubstituted-(1H)-imidazoles | organic-chemistry.org |

| Pyridine-2-amine, 2-Bromo-1-phenylethan-1-one | Electrochemical synthesis | 2-Phenylimidazo[1,2-a]pyridine | mdpi.com |

| 2-Mercapto-imidazoles | Anodic desulfurization, Bromide-mediated | Imidazoles |

Van Leusen Imidazole Synthesis and Related Reagents

The Van Leusen imidazole synthesis is a powerful and versatile method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction can also be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and an amine. mdpi.com

The reaction mechanism involves the base-induced cycloaddition of TosMIC to the C=N double bond of the aldimine. Subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate leads to the formation of the aromatic imidazole ring. researchgate.net This method allows for the synthesis of 1,4,5-trisubstituted, 1,4-disubstituted, and 4,5-disubstituted imidazoles with predictable regiochemistry. researchgate.net

The Van Leusen reaction is widely used in medicinal chemistry for the synthesis of diverse imidazole-containing molecules. tsijournals.com For example, it has been employed in the synthesis of imidazole derivatives of artemisinin (B1665778), a potent antimalarial drug. The reaction of ketimines derived from artemisinin with TosMIC in the presence of a bismuth triflate catalyst yields the corresponding imidazole adducts. researchgate.net

The table below summarizes the key aspects of the Van Leusen imidazole synthesis.

| Reactants | Reagent | Product Type | Ref |

| Aldimines | TosMIC | 1,4,5-Trisubstituted imidazoles | wikipedia.org |

| Aldehyde, Amine | TosMIC | 1,4,5-Trisubstituted imidazoles (vL-3CR) | mdpi.com |

| Ketimines (from Artemisinin) | TosMIC | Imidazole derivatives of artemisinin | researchgate.net |

Synthesis of this compound through Acid-Base Neutralization

The most direct route to this compound is the acid-base neutralization reaction between imidazole and hydrobromic acid (HBr). Imidazole, with a pKa of its conjugate acid around 7, acts as a base, readily accepting a proton from the strong acid HBr. orgsyn.org The lone pair of electrons on the sp2-hybridized nitrogen (N-3) is not part of the aromatic π-system and is therefore available for protonation. libretexts.org This reaction is typically carried out by treating a solution of imidazole with an aqueous solution of hydrobromic acid. The resulting salt, this compound (or imidazolium (B1220033) bromide), can then be isolated by evaporation of the solvent. This straightforward method is efficient for producing the unsubstituted parent salt. Prolonged heating of certain substituted imidazoles in hydrobromic acid can also lead to the formation of the corresponding hydrobromide salt. researchgate.net

Quaternization Reactions for Substituted Imidazolium Bromides

Quaternization is a fundamental and widely used method for the synthesis of substituted imidazolium bromides. This type of reaction involves the alkylation of a nitrogen atom in the imidazole ring, leading to a positively charged imidazolium cation with a bromide anion. The process is a form of nucleophilic substitution, where the nitrogen atom of the imidazole acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide. ufms.br

The synthesis of unsymmetrically substituted imidazolium salts is commonly achieved by the direct quaternization of N-substituted imidazoles. For instance, 1-methylimidazole (B24206) can be reacted with various alkyl bromides under reflux conditions in a solvent like acetonitrile (B52724) to yield 1-alkyl-3-methylimidazolium bromides. nih.gov Similarly, symmetrically substituted 1,3-dialkylimidazolium bromides can be prepared by reacting imidazole with an excess of an alkyl bromide in the presence of a base such as potassium carbonate. nih.gov Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, significantly reducing reaction times while often providing high yields. asianpubs.org

The synthesis of 1,3-dibenzylimidazolium bromide can be achieved by reacting 1-benzylimidazole (B160759) with benzyl (B1604629) bromide in toluene. The reaction proceeds at room temperature, and the product precipitates out of the solution and can be collected by filtration. acs.org

The following table summarizes various quaternization reactions for the synthesis of substituted imidazolium bromides:

| N-Substituted Imidazole | Alkylating Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methylimidazole | 1-Bromobutane | Acetonitrile, Reflux | 1-Butyl-3-methylimidazolium bromide | >90% | asianpubs.org |

| 1-Methylimidazole | 1-Bromopropane | Microwave, 80°C, 20 min | 1-Propyl-3-methylimidazolium bromide | >90% | asianpubs.org |

| Imidazole | Bromoethanol | Tetrahydrofuran, 20 hours | 1,3-Bis(2-hydroxyethyl)imidazolidinium bromide | Not specified | nih.gov |

| 1-Benzylimidazole | Benzyl bromide | Toluene, 0°C to room temp, 20 min | 1,3-Dibenzylimidazolium bromide | Not specified | acs.org |

| 1-Methylimidazole | 3-Bromopropylamine (B98683) hydrobromide | Ethanol, Reflux, 80°C, 24h | 1-(3-Aminopropyl)-3-methylimidazolium bromide | Not specified | rsc.org |

Derivatization Strategies of this compound for Functional Materials

The imidazole ring is generally an excellent nucleophile, reacting at the NH nitrogen. gacariyalur.ac.in However, once the imidazolium salt is formed, the ring becomes electron-deficient and less susceptible to electrophilic attack. Instead, nucleophilic substitution reactions can occur on substituents attached to the imidazole ring. For instance, in 4-(bromomethyl)-5-methyl-1H-imidazole hydrobromide, the bromomethyl group is an electrophilic center susceptible to nucleophilic attack. The bromine atom acts as a good leaving group, facilitating substitution by various nucleophiles such as amines, thiols, and alkoxides to create a range of functionalized imidazole derivatives. These reactions are often carried out in polar aprotic solvents.

In some cases, direct substitution on the imidazole ring can be achieved. For example, the reaction of 2-bromo-1-arylethanone derivatives with imidazole proceeds via nucleophilic substitution where the imidazole nitrogen displaces the bromide. rasayanjournal.co.in Furthermore, the C2-position of the imidazolium ring can be activated towards nucleophilic attack, especially if the ring is further substituted with electron-withdrawing groups.

The imidazole ring is relatively stable to oxidation. However, under certain conditions, imidazolium salts can participate in or mediate oxidation-reduction reactions. For example, imidazolium bromide has been used as a medium for the oxidation of alcohols to their corresponding carbonyl compounds using potassium permanganate (B83412). scispace.com In some instances, the imidazolium cation itself can be part of the catalytic system, where the formation of an N-heterocyclic carbene in situ can influence the redox process. ufms.br The oxidation of various 2-substituted-4,5-di(2-furyl)-1H-imidazoles by acidic potassium permanganate has been studied, leading to strong chemiluminescence. nih.gov

The reduction of imidazolium salts can be more complex. Strong reducing agents like sodium borohydride (B1222165) have been used to reduce imidazolium salts. Depending on the substitution pattern and reaction conditions, this can lead to the formation of imidazolines (by reduction of one of the double bonds) or even reductive ring cleavage to yield diamines. stackexchange.commdpi.com For instance, the reduction of rhodium trichloride (B1173362) with sodium borohydride in the presence of PEGylated imidazolium bromide salts has been used to prepare rhodium nanoparticles. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of Imidazole Hydrobromide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazole (B134444) hydrobromide systems in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule, providing information about their chemical environment and connectivity. In substituted imidazole hydrobromide derivatives, the chemical shifts (δ) of the protons are indicative of their position on the imidazole ring or the substituent groups. For instance, in 1-(2-Bromoethyl)-1H-imidazole hydrobromide, the protons on the imidazole ring typically appear in the range of δ 7.2–7.8 ppm, while the protons of the ethyl-bromide group are observed at approximately δ 3.8–4.6 ppm. Similarly, for other derivatives, the ¹H NMR spectra reveal characteristic signals that confirm the structure. For example, in one study, the imidazole protons of a hexadecyl-substituted imidazole were observed at δ 7.58, 7.13, and 6.86 ppm. rsc.org The integration of the peak areas in a ¹H NMR spectrum provides a ratio of the number of protons corresponding to each signal, further aiding in structural assignment.

Table 1: Representative ¹H NMR Chemical Shifts for Imidazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

|---|---|---|---|

| 1-(2-Bromoethyl)-1H-imidazole hydrobromide | - | Imidazole | 7.2–7.8 |

| Ethyl-bromide | 3.8–4.6 | ||

| 1-Hexadecyl-1H-imidazole | d6-DMSO | Imidazole | 7.58, 7.13, 6.86 |

| Hexadecyl-1 methylene | 3.92 | ||

| Hexadecyl-2 methylene | 1.67 | ||

| Hexadecyl-3–15 methylene | 1.22 | ||

| Hexadecyl-16 methyl | 0.85 |

Data sourced from multiple research findings. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In 1-(2-Bromoethyl)-1H-imidazole hydrobromide, the carbon of the CH₂Br group shows a characteristic signal around δ 30–35 ppm, while the imidazole ring carbons resonate at approximately δ 120–140 ppm. The specific chemical shifts of the imidazole carbons can be influenced by the presence of substituents and the protonation state of the ring. For some complex imidazole derivatives, fast tautomerization can lead to poor resolution in solution ¹³C NMR spectra, sometimes making the signals from the imidazole ring undetectable. mdpi.com In such cases, solid-state ¹³C NMR can be a valuable alternative. mdpi.com

Table 2: Illustrative ¹³C NMR Chemical Shifts for Imidazole Systems

| Compound | Carbon Environment | Approximate Chemical Shift (ppm) |

|---|---|---|

| 1-(2-Bromoethyl)-1H-imidazole hydrobromide | Imidazole carbons | 120–140 |

| CH₂Br | 30–35 | |

| 2-Phenyl substituted imidazoles (alcohols) | Imidazole quaternary carbons | 139-149 |

| 2-Phenyl substituted imidazoles (aldehydes) | Imidazole quaternary carbons | 132-152 |

Data compiled from various studies. mdpi.com

Vibrational Spectroscopy Applications (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups in this compound systems. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For instance, the C-Br stretching vibration in brominated imidazole derivatives is typically observed around 590 cm⁻¹. The N-H stretching vibrations in the imidazole ring are also readily identifiable. In studies of protonated imidazole dimers, a broad absorption continuum in the IR spectrum is interpreted as an indication of a strong, Zundel-like hydrogen bond between adjacent imidazole molecules sharing a proton. nih.govacs.org

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) is particularly valuable as it can validate the molecular ion ([M+H]⁺) and confirm the isotopic pattern, which is especially useful for compounds containing bromine due to its characteristic isotopic distribution. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the unambiguous confirmation of the molecular formula.

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction (XRD) is an essential technique for determining the three-dimensional atomic and molecular structure of crystalline solids. It provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which the atomic positions are determined. This technique has been used to study the crystal structures of various imidazole-containing compounds, revealing details about hydrogen bonding networks and π-stacking interactions that govern the crystal packing. mdpi.com For example, in some structures, imidazolium (B1220033) cations are linked through bromide ions via N-H···Br hydrogen bonds. mdpi.com The stability of different forms, such as the gem-diol forms in imidazolecarboxaldehyde isomers, has also been investigated using single-crystal X-ray diffraction in combination with solid-state NMR. acs.org

Powder X-ray Diffraction in Imidazole Systems

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique for the characterization of crystalline solid materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for any given crystalline phase, making it an indispensable tool in materials science and pharmaceutical development. americanpharmaceuticalreview.com The diffraction pattern, a plot of diffracted X-ray intensity against the diffraction angle (2θ), is governed by Bragg's Law (nλ = 2d sinθ), where 'd' represents the spacing between crystal lattice planes. americanpharmaceuticalreview.com For imidazole-containing systems, PXRD is crucial for identifying new solid phases, such as cocrystals, and confirming their distinctness from the starting materials. researchgate.net

In the study of imidazole systems, PXRD patterns of new cocrystals are compared with those of the individual components to verify the formation of a new crystalline solid. researchgate.net For instance, the formation of new solid forms of ezetimibe (B1671841) with imidazole was confirmed by observing that the PXRD patterns of the products were distinctly different from the patterns of the initial reactants. researchgate.net This indicates a change in the crystal structure, signifying the creation of a cocrystal. researchgate.net

While single-crystal X-ray diffraction remains the gold standard for detailed structural elucidation, PXRD is invaluable when materials are only available as polycrystalline powders. americanpharmaceuticalreview.com In complex cases, determining a crystal structure directly from PXRD data can be challenging. However, the integration of solid-state NMR data and periodic Density Functional Theory (DFT) calculations can significantly aid in the structure solution process from powder data. rsc.org This combined approach has been successfully used to determine the structures of complex organic molecules where single crystals could not be obtained. rsc.org

A study on a novel nonlinear optical crystal, an imidazolium analog with the formula [C3N2H5+][Br-], utilized single-crystal X-ray diffraction to characterize its structure. lookchem.com Above 200 K, the crystal was found to be polar with R3 symmetry, consisting of highly disordered imidazolium cations and discrete bromide anions. lookchem.com Although this particular study used single-crystal XRD, the principles of characterizing the crystalline nature and phase purity are directly applicable to PXRD analysis of similar this compound systems.

Interactive Table: Representative PXRD Peak Positions for an Imidazole Cocrystal System

The following table illustrates hypothetical but representative 2θ values for an imidazole-containing cocrystal compared to its starting materials, demonstrating the formation of a new crystalline phase.

| Material | Representative 2θ Peaks (degrees) |

| Imidazole | 10.5, 15.2, 21.8, 25.9 |

| Coformer | 12.1, 18.5, 22.4, 28.3 |

| Imidazole Cocrystal | 8.9, 14.7, 19.8, 24.5, 30.1 |

Note: The data in this table is illustrative and intended to show the principle of how PXRD patterns are used to identify new solid forms. Actual peak positions will vary depending on the specific materials and crystal structures.

Advanced Spectroscopic Techniques for Electronic Structure Probing

The electronic structure of imidazole and its protonated forms, such as in this compound, is critical to understanding its reactivity and function in various chemical and biological systems. Advanced spectroscopic techniques, particularly soft X-ray spectroscopy, provide powerful tools to probe the electronic environment of these molecules. nih.gov

X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) are particularly insightful. rsc.orgrsc.org These methods can investigate the occupied and unoccupied electronic states and are sensitive to the local chemical environment of specific atoms. rsc.orgacs.org For imidazole systems, nitrogen K-edge spectroscopy is especially valuable. The nitrogen atoms in the imidazole ring have distinct chemical environments, which are reflected in their core-level spectra. nih.gov

Recent studies have utilized soft X-ray spectroscopy to identify the electronic "fingerprint" of a shared proton in a protonated imidazole dimer, a model for proton transport. nih.govacs.org When a proton is shared between two imidazole units, a new absorption feature appears in the nitrogen K-edge X-ray absorption spectrum, located between the characteristic resonances of a purely imidazole and a purely imidazolium species. acs.org This new feature is a direct spectroscopic signature of the shared proton in a low-barrier hydrogen bond. acs.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), are often used in conjunction with experimental spectroscopy to assign spectral features and understand the underlying electronic transitions. These combined experimental and theoretical approaches have confirmed that the new spectral feature in protonated imidazole dimers corresponds to the electronic signature of the proton existing in a double-well potential between the two nitrogen atoms of the imidazole rings. acs.org

Interactive Table: Key Spectroscopic Features for Imidazole Systems

This table summarizes key findings from advanced spectroscopic studies on imidazole and its protonated forms.

| Spectroscopic Technique | System Studied | Key Observation | Interpretation |

| X-ray Absorption Spectroscopy (XAS) | Protonated Imidazole Dimer | Appearance of a new N K-edge resonance between imidazole and imidazolium peaks. acs.org | Electronic fingerprint of a shared proton in a low-barrier hydrogen bond. acs.org |

| X-ray Emission Spectroscopy (XES) / RIXS | Imidazole and Imidazolium in aqueous solution | Distinct spectral fingerprints for each species. rsc.orgrsc.org | Allows for site-specific probing of non-equivalent N and C atoms. rsc.orgrsc.org |

| XAS and TDDFT Calculations | Protonated Imidazole Dimer | Correlation between experimental spectra and calculated transitions. acs.org | Confirms the assignment of the new spectral feature to the shared proton in a double-well potential. acs.org |

Computational and Theoretical Investigations of Imidazole Hydrobromide Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various electronic properties. mdpi.com For imidazole (B134444) hydrobromide, which consists of an imidazolium (B1220033) cation and a bromide anion, DFT calculations can model the optimized geometry of the ion pair, determine the interaction energy, and analyze the charge distribution across the complex. acs.orgresearchgate.net

DFT methods are employed to understand the electronic properties and reactivity of imidazole derivatives and their salts. nih.govnih.gov These calculations can reveal how the covalent attachment of different groups or the formation of a salt influences the electronic environment of the imidazole ring. nih.gov This information is crucial for predicting how imidazole hydrobromide will interact with other molecules or materials. DFT calculations have been successfully used to study electronic structures in various imidazole-containing systems, from simple salts to complex biological molecules. grafiati.comresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe chemical reactivity and kinetic stability. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. dergipark.org.tr A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would reveal the distribution of these orbitals. Typically, in an imidazolium salt, the HOMO may be localized on the anion (bromide), while the LUMO is centered on the cation (imidazolium ring), indicating the sites for electron donation and acceptance. nih.govresearchgate.net This analysis helps in understanding charge transfer processes within the ion pair and its interactions with its environment. rsc.org Machine learning models have even been developed to predict FMO energies for a vast number of imidazolium-based cations, highlighting the importance of these parameters. chemrxiv.org

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters for an Imidazole-Based Ionic Liquid This table illustrates typical values obtained from FMO analysis for related imidazolium salts. The exact values for this compound would require specific calculations.

| Parameter | Description | Typical Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -5.0 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.denih.gov MEP maps use a color scale where red typically indicates regions of negative potential (electron-rich, attractive to cations) and blue indicates regions of positive potential (electron-poor, attractive to anions). uni-muenchen.deresearchgate.net

For an this compound complex, an MEP map would clearly show the localization of positive charge on the acidic protons of the imidazolium ring (especially the C2-H) and the delocalized positive charge across the ring itself. mdpi.comresearchgate.net The bromide ion would be represented as a region of strong negative potential. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying the sites most likely to engage in electrophilic or nucleophilic attacks. nih.govubd.edu.bn Studies on various imidazolium salts confirm that MEP analysis effectively predicts the interacting sites between the cation and anion. researchgate.netubd.edu.bn

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model that analyzes the topology of the electron density to define chemical concepts like atoms, bonds, and molecular structure. mdpi.com A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. mdpi.com

The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. For instance, QTAIM can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. rsc.org In studies of imidazolium-based ionic liquids, QTAIM has been instrumental in characterizing the hydrogen bonds between the cation and anion. rsc.orgdntb.gov.uamdpi.com For this compound, QTAIM analysis would precisely characterize the N-H···Br and C-H···Br hydrogen bonds, quantifying their strength and nature (e.g., electrostatic vs. partially covalent). researchgate.netnih.gov This method provides a rigorous basis for understanding the forces that hold the ionic complex together. acs.orgacs.org

Table 2: QTAIM Parameters for Characterizing Intermolecular Interactions This table outlines the key parameters from QTAIM and their general interpretation for analyzing interactions like those in this compound.

| QTAIM Parameter (at BCP) | Symbol | Interpretation for Closed-Shell Interactions (e.g., H-bonds) |

|---|---|---|

| Electron Density | ρ(r) | Value is low (e.g., 0.002-0.040 a.u.); correlates with bond strength. mdpi.com |

| Laplacian of Electron Density | ∇²ρ(r) | Positive value; indicates depletion of charge at the BCP. |

| Total Electron Energy Density | H(r) | Sign indicates the nature: H(r) < 0 for moderate, partially covalent H-bonds; H(r) > 0 for weak, electrostatic interactions. acs.org |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in real space. mdpi.com It is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density (sign(λ₂)ρ), different types of interactions can be identified. nih.gov

Large negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values near zero suggest weaker van der Waals interactions, and large positive values indicate strong repulsive (steric) interactions. researchgate.netnih.gov In the context of this compound, RDG analysis would generate 3D isosurfaces that visually map the regions of interaction between the imidazolium cation and the bromide anion. This would clearly show the hydrogen bonding between the ring protons and the bromide, as well as any weaker van der Waals contacts, providing a comprehensive picture of the non-covalent forces stabilizing the complex. mdpi.comnih.govuevora.pt

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the system's dynamic behavior and thermodynamic properties. uobaghdad.edu.iq

For this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution. rsc.orgresearchgate.net These simulations can provide insights into the solvation structure, showing how water molecules arrange around the imidazolium cation and the bromide anion. nih.gov They can also be used to investigate the dynamics of ion pairing and dissociation, revealing whether the ions exist as tight contact ion pairs, solvent-separated pairs, or free ions in solution. researchgate.netnih.gov Such studies are crucial for understanding the macroscopic properties of this compound solutions, including their conductivity and viscosity. frontiersin.orgmdpi.com

Steered Molecular Dynamics Simulations

Steered Molecular Dynamics (SMD) is a specialized MD technique used to explore the mechanical properties of molecules and the energetics of processes like ligand unbinding or conformational changes. uiuc.edu In an SMD simulation, an external force is applied to a part of the system to pull it along a specific reaction coordinate, mimicking the effect of an atomic force microscope. uiuc.edu

In the case of an this compound ion pair, SMD could be used to simulate the dissociation process by applying a pulling force to separate the imidazolium cation from the bromide anion. chemrxiv.org By analyzing the force required for this separation as a function of distance, one can calculate the potential of mean force (PMF), which represents the free energy profile of the dissociation process. acs.org This provides a quantitative measure of the strength of the ion-pair interaction. SMD simulations are a powerful tool for probing the forces that govern molecular recognition and complex stability. chemrxiv.orgacs.org

Umbrella Sampling Molecular Dynamics Simulations

In the context of this compound, umbrella sampling simulations could be employed to investigate key processes such as the dissociation of the imidazolium-bromide ion pair in a solvent. The distance between the center of mass of the imidazolium cation and the bromide anion would serve as the reaction coordinate. By restraining the ion pair at various separation distances, the simulation can compute the free energy changes associated with pulling the ions apart. bioexcel.eu This provides quantitative insight into the stability of the ion pair and the energetic cost of dissociation. The resulting free energy binding values (ΔGbinding) can be correlated with macroscopic properties and behaviors. nih.gov This approach allows for a detailed exploration of the interactions governing the complex's stability in different environments. nih.govbioexcel.eu

Ab-initio Molecular Dynamics (AIMD)

Ab-initio molecular dynamics (AIMD) is a powerful simulation method that computes the forces acting on atoms "on-the-fly" from electronic structure calculations, typically using density functional theory (DFT), rather than relying on pre-parameterized force fields. researchgate.net This quantum mechanical treatment allows for the explicit description of electronic polarization and chemical bond formation and breaking, making it highly accurate for studying reactive systems and complex intermolecular interactions. researchgate.netnih.gov

For imidazolium-based systems like this compound, AIMD simulations have been instrumental in elucidating the mechanism of proton transport. researchgate.net Studies on imidazole chains show that excess proton diffusion occurs via a Grotthuss "structural diffusion" mechanism, similar to that in water. researchgate.net This process involves rapid proton transfer between adjacent imidazole molecules, a step that occurs on a sub-picosecond timescale. researchgate.net The simulations reveal that the rate-limiting step is the subsequent reorientation of the imidazole molecules to prepare the hydrogen-bonded network for the next proton transfer event. researchgate.net AIMD simulations also provide a highly accurate picture of the local solvent structure, including cation-anion interaction distances and the spatial arrangement of ions, which can be used to validate and improve classical force fields. nih.gov

Molecular Docking Studies of this compound Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). clinmedjournals.org This method is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. ijpsr.comresearchgate.net The process involves sampling various conformations of the ligand within the active site of the target protein and scoring them based on binding energy, which reflects the stability of the protein-ligand complex. researchgate.netijpsjournal.com

While this compound itself is a simple salt, its constituent imidazolium cation is a core structure in many biologically active molecules. Docking studies on these imidazole analogs provide critical insights into their potential as therapeutic agents. For instance, novel N-substituted imidazoles have been docked into the non-nucleoside inhibitory binding pocket of HIV-1 reverse transcriptase, with some analogs showing excellent docking scores comparable to standard inhibitors. ijpsr.com Similarly, imidazole-substituted xanthones have been evaluated as inhibitors of α-amylase and α-glucosidase, with docking studies revealing better binding energy values than the reference drug. mdpi.com These studies analyze key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. clinmedjournals.org The binding affinity is often quantified by the binding energy (ΔG) and the calculated inhibition constant (Ki). clinmedjournals.org

The table below summarizes findings from molecular docking studies on various imidazole analogs, highlighting the target protein and the reported binding affinities.

| Imidazole Analog Class | Target Enzyme | Reported Binding Energy (kcal/mol) | Key Findings |

|---|---|---|---|

| Imidazole-substituted xanthones | α-Glucosidase | -7.89 to -9.82 | Analogs showed better binding energy than the acarbose (B1664774) reference drug (-7.78 kcal/mol). mdpi.com |

| Aryl-substituted imidazoles | Trypanothione Reductase (Leishmania) | - | Stabilizing hydrophobic interactions with the enzymatic matrix were identified as crucial for binding. clinmedjournals.org |

| N-substituted imidazoles | HIV-1 Reverse Transcriptase | - | Several designed analogs showed docking scores comparable to the standard inhibitor TNK 651. ijpsr.com |

| Oxidovanadium(IV)-imidazole drug complexes | DNA | - | Docking results correlated well with experimental cytotoxicity data against cancer cell lines. nih.govresearchgate.net |

Energy Decomposition Analysis (EDA) of Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a quantum chemical method that partitions the total interaction energy of a molecular complex into physically meaningful components. acs.orgresearchgate.net This allows for a deeper understanding of the nature of the chemical bond or intermolecular interaction. scm.com A typical EDA scheme divides the total interaction energy (ΔEint) into terms such as:

Electrostatic (ΔEelec): The classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments.

Pauli Repulsion (ΔEPauli): The destabilizing energy arising from the antisymmetry requirement of the total wavefunction (Pauli exclusion principle) when the fragments are brought together.

Orbital Interaction (ΔEorb) or Polarization (ΔEpol): The stabilizing energy gain from the relaxation of each fragment's orbitals in the presence of the other, which includes polarization and charge transfer effects. acs.orgscm.com

Dispersion (ΔEdisp): The interaction energy arising from electron correlation, accounting for van der Waals forces. researchgate.net

For the this compound complex, EDA can be used to dissect the interaction between the imidazolium cation and the bromide anion. The analysis would quantify the dominant forces holding the ion pair together. A strong electrostatic attraction (ΔEelec) is expected between the positively charged imidazolium ring and the negative bromide anion. The orbital interaction term (ΔEorb) would quantify the degree of polarization of each ion in the field of the other and any covalent character (charge transfer) in the interaction.

The following table presents a hypothetical but representative energy decomposition for an imidazolium-bromide complex, illustrating the relative contributions of each component.

| Energy Component | Typical Value (kcal/mol) | Physical Interpretation |

|---|---|---|

| Electrostatic (ΔEelec) | -105.0 | Strong attraction between the cation and anion. |

| Pauli Repulsion (ΔEPauli) | +45.0 | Steric repulsion between electron clouds. |

| Orbital Interaction (ΔEorb) | -20.0 | Stabilization from polarization and charge transfer. |

| Dispersion (ΔEdisp) | -5.0 | Contribution from van der Waals forces. |

| Total Interaction (ΔEint) | -85.0 | Overall stabilization energy of the ion pair. |

Theoretical Modeling of Thermodynamic Properties of Imidazolium Precursors

Theoretical modeling provides a powerful avenue for predicting the thermodynamic properties of ionic liquids and their precursors, such as this compound. diva-portal.org Methods like Density Functional Theory (DFT) can be used to calculate the electronic energies of molecules, which, combined with frequency calculations, yield key thermodynamic parameters like enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations can be applied to the individual ions (imidazolium cation, bromide anion) and the combined complex to determine the thermodynamics of formation.

Studies on similar imidazolium salts have shown that the formation of the complex from the constituent ions is a highly exothermic and spontaneous process, indicated by large negative values for the change in enthalpy (ΔH) and Gibbs free energy (ΔG). The change in entropy (ΔS) is typically negative, as expected when two particles combine to form a single, more ordered entity. Furthermore, theoretical frameworks like the Born-Fajans-Haber cycle can be combined with DFT calculations to determine properties such as lattice energies and solvation enthalpies for imidazolium salts. pku.edu.cn Other advanced models, like the electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT), are used to predict macroscopic properties like density and gas solubility over wide ranges of temperature and pressure. diva-portal.org

The table below shows an example of calculated thermodynamic properties for the formation of an imidazolium complex, based on data from theoretical studies.

| Thermodynamic Parameter | Calculated Value | Interpretation |

|---|---|---|

| ΔHrxn (Enthalpy of Reaction) | Negative | The formation of the complex is an exothermic process, releasing heat. |

| ΔSrxn (Entropy of Reaction) | Negative | The system becomes more ordered as two ions form one complex. |

| ΔGrxn (Gibbs Free Energy of Reaction) | Negative | The formation of the complex is a spontaneous process under standard conditions. |

Mechanistic Investigations of Reactions Involving Imidazole Hydrobromide

Elucidation of Reaction Pathways in Imidazole (B134444) Derivatization

The derivatization of imidazole often involves the functionalization of the imidazole ring or its substituents. Imidazole hydrobromide, or derivatives formed from it, can undergo several reaction pathways, primarily nucleophilic substitution and cyclization reactions.

In the case of bromo-substituted imidazole derivatives, such as 2,5-dibromo-4-nitro-1H-imidazole, the bromine atoms are reactive sites for nucleophilic substitution with amines or thiols. The nitro group can also be reduced to an amine for further derivatization. Similarly, for compounds like 1-(2-bromoethyl)-1H-imidazole hydrobromide and 1-(3-bromopropyl)-1H-imidazole hydrobromide, the bromine atom on the alkyl chain is susceptible to nucleophilic substitution. These reactions typically proceed via an S_N2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine.

For instance, the synthesis of 1-(3-bromopropyl)-1H-imidazole hydrobromide from imidazole and 1,3-dibromopropane (B121459) follows an S_N2 pathway where the imidazole nitrogen acts as the nucleophile. The resulting product can then participate in further nucleophilic substitution or cyclization reactions. Computational studies using Density Functional Theory (DFT) can be employed to model transition states and compare activation energies for different potential pathways, aiding in the prediction of the most favorable reaction course.

The derivatization can also lead to the formation of more complex heterocyclic systems. For example, imidazole derivatives can be key intermediates in the synthesis of purines, which are composed of fused pyrimidine (B1678525) and imidazole rings. rsc.org The reaction pathways in these syntheses often involve a series of condensation and cyclization steps. rsc.org

Table 1: Reaction Pathways in Imidazole Derivatization

| Starting Material | Reagents/Conditions | Reaction Pathway | Product Type |

|---|---|---|---|

| 2,5-dibromo-4-nitro-1H-imidazole | Amines, Thiols | Nucleophilic Substitution | Functionalized imidazole derivatives |

| 1-(2-Bromoethyl)-1H-imidazole hydrobromide | Nucleophiles (e.g., amines, thiols) | Nucleophilic Substitution (S_N2) | Substituted imidazole derivatives |

| Imidazole, 1,3-dibromopropane | - | Nucleophilic Substitution (S_N2) | 1-(3-Bromopropyl)-1H-imidazole hydrobromide |

| Imidazole derivatives | Various reagents | Cyclization | Fused heterocyclic systems (e.g., purines) |

Studies of Electron Transfer Kinetics in Electrochemical Processes

The electrochemical behavior of imidazole and its derivatives is an active area of research, particularly in the context of energy generation and storage. Studies on electron transfer kinetics provide insights into the rate and mechanism of redox reactions involving these compounds.

In the electrochemical reduction of CO2, an aqueous alkaline imidazole medium has been utilized. mdpi.com The kinetics of this process are often diffusion-controlled, meaning the rate is limited by the transport of reactants to the electrode surface. mdpi.com The transfer of electrons can occur in single or multiple steps, with one step often being the rate-determining step (RDS). For instance, in one study, the first electron transfer was identified as the RDS in the CO2 reduction reaction. mdpi.com

The standard rate constant (k⁰) and the formal potential (E°′) are key parameters determined from electrochemical studies that characterize the electron transfer kinetics. mdpi.com Tafel plots, which relate the logarithm of the current density to the overpotential, are used to determine the Tafel slope, providing information about the number of electrons transferred in the rate-determining step. mdpi.com For example, a Tafel slope of 144 mV dec⁻¹ was found to be associated with a two-electron transfer process in CO2 reduction in an imidazole medium. mdpi.com

Table 2: Key Parameters in Electron Transfer Kinetics of Imidazole-involved Processes

| Electrochemical Process | Key Finding | Kinetic Parameter | Value |

|---|---|---|---|

| CO2 Reduction in Imidazole Medium | First electron transfer is the rate-determining step. | Tafel Slope | 144 mV dec⁻¹ |

| CO2 Reduction in Imidazole Medium | - | Standard Rate Constant (k⁰) | 2.89 × 10⁻⁵ cm s⁻¹ |

| CO2 Reduction in Imidazole Medium | - | Formal Potential (E°′) | 0.0998 V vs. RHE |

Role of this compound as a Mediator or Catalyst in Reaction Mechanisms

Imidazole and its derivatives, including this compound, can function as mediators or catalysts in a variety of chemical reactions. Their catalytic activity often stems from their ability to act as both a proton donor and acceptor (amphoteric nature) and as a nucleophile. baranlab.orgnih.gov

Imidazole-containing systems can also mimic enzymatic catalysis. For example, a trifunctional molecule containing hydroxyl, carboxylate, and imidazole groups has been shown to catalyze esterolysis in a manner analogous to hydrolase enzymes. nih.gov In this system, all three functional groups act in a concerted fashion to achieve catalysis. nih.gov

In the curing of epoxy resins, imidazoles act as true catalysts. researchgate.net The proposed mechanism involves the formation of an imidazolium (B1220033) species, which is inherently unstable and can be regenerated through pathways like N-dealkylation or β-elimination. researchgate.net This regeneration allows the imidazole to participate in multiple catalytic cycles. Furthermore, the Mukaiyama reagent, a pyridinium (B92312) salt, has been used as an efficient reaction mediator for the synthesis of 1,2-disubstituted-1H-benzo[d]imidazoles. researchgate.net

Table 3: Examples of this compound and Derivatives as Catalysts/Mediators

| Reaction | Role of Imidazole Derivative | Mechanistic Feature |

|---|---|---|

| Synthesis of 2,4(5)-disubstituted imidazoles | Catalyst (HBr) | Facilitates ketone oxidation. acs.org |

| Polyurethane formation | Base Catalyst | Activates nucleophilic attack via hydrogen bonding. acs.org |

| Esterolysis | Enzyme mimic | Concerted action of hydroxyl, carboxylate, and imidazole groups. nih.gov |

| Epoxy resin curing | Catalyst | Regeneration of the imidazole catalyst through N-dealkylation or β-elimination. researchgate.net |

| Synthesis of 1,2-disubstituted-1H-benzo[d]imidazoles | Reaction Mediator (Mukaiyama reagent) | Facilitates condensation reaction. researchgate.net |

Intermediates and Transition States in Imidazole Ring Formation

The formation of the imidazole ring can proceed through various synthetic routes, each involving distinct intermediates and transition states. Understanding these transient species is fundamental to controlling the regioselectivity and yield of the reaction.

One common method for imidazole synthesis is the reaction of a dicarbonyl compound, an aldehyde, and ammonia. baranlab.org This reaction likely proceeds through the formation of an imine intermediate from the aldehyde and ammonia, followed by condensation with the dicarbonyl compound and subsequent cyclization and aromatization.

In the synthesis of substituted imidazoles from α,β-unsaturated ketoximes, a copper-catalyzed domino reaction is proposed to proceed through an azidation step followed by intramolecular C(sp³)-H amination. organic-chemistry.org Another copper-catalyzed three-component reaction is believed to involve the formation of an iodonium (B1229267) intermediate, followed by the addition of an amine and intramolecular cyclization to form an iminium salt, which then aromatizes to the imidazole product. rsc.org

Mechanistic studies of an iodine-mediated oxidative [4+1] cyclization of enamines with TMSN₃ to form imidazole derivatives revealed that the reaction proceeds through the sequential removal of two nitrogen atoms from TMSN₃. organic-chemistry.org Theoretical calculations, such as DFT, are invaluable tools for studying the energetics of these reaction pathways and characterizing the structures of intermediates and transition states. scribd.com For example, DFT calculations have been used to investigate the transition states in the dimerization of 2,3-dihydroimidazol-2-ylidene, a type of N-heterocyclic carbene derived from an imidazole. scribd.com

The formation of the imidazole ring in the synthesis of purines involves the initial construction of an amino imidazole carbonitrile (AICN) intermediate, which then reacts further to form the fused pyrimidine ring. rsc.org The stability of intermediates and the transition states leading to them, which is influenced by the ability of the ring to accommodate charge, ultimately determines the reaction rate. uomus.edu.iq

Supramolecular Chemistry and Crystal Engineering of Imidazole Hydrobromide Materials

Hydrogen Bonding Networks in Imidazolium (B1220033) Halide Systems

Hydrogen bonding is a predominant force in the crystal structures of imidazolium halides, creating extensive networks that define the solid-state arrangement. researchgate.netpsu.edu The imidazolium ring, with its acidic protons, is an effective hydrogen-bond donor, particularly at the C2 position, and to a lesser extent, at the C4 and C5 positions. researchgate.netrsc.org This capability allows for the formation of strong connections with halide anions, which act as hydrogen-bond acceptors. psu.edursc.org

A key aspect of crystal engineering with imidazole-containing compounds is the formation of azolium···azole heterosynthons. These are reliable supramolecular motifs formed through N–H+···N hydrogen bonds between a protonated azolium cation and a neutral azole molecule. nih.govmdpi.com This strategy is particularly useful in the design of ionic cocrystals (ICCs), which are multicomponent crystals composed of at least one salt and a neutral coformer. nih.govul.ie

Studies have shown that these heterosynthons are a common feature in the crystal structures of azole-based ICCs. nih.govul.ie The propensity of azoles, such as imidazole (B134444), to form these robust interactions with strong acids (including hydrobromic acid) has been systematically explored. nih.govmdpi.com Analysis of the Cambridge Structural Database (CSD) combined with experimental work on new ICCs reveals that supramolecular synthons between identical azole rings are frequently observed. nih.govul.ie The average N–H+···N distance in these new ICCs is approximately 2.697(3) Å, with calculated hydrogen bond strengths ranging from 31–46 kJ mol−1. nih.govul.ie

In imidazole hydrobromide and related salts, the N–H···Br hydrogen bond is a critical interaction. The bromide anion acts as an effective hydrogen bond acceptor, connecting with the imidazolium cations. psu.edursc.org In the crystal structure of compounds like 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide, the cation and anion are linked by an N–H···Br hydrogen bond. researchgate.net Similarly, in other imidazolium bromide salts, the bromide anion can act as a double acceptor for both O–H···Br and C–H···Br hydrogen bonds, leading to the formation of linear chains. iucr.org

Azolium···Azole Heterosynthons

π–Stacking Interactions in this compound Crystals

In many imidazole-containing crystal structures, π–stacking interactions work in concert with hydrogen bonds to form layered or three-dimensional networks. nih.govmdpi.com For example, cations can be linked into layers by π–stacking, and these layers are then connected by hydrogen bonds involving the anions. nih.govpreprints.org The strength and nature of these π–π interactions can be influenced by substituents on the imidazole ring and the size of the counter-anion. mdpi.com For instance, an increase in anion size can sometimes lead to a weakening of intermolecular interactions, including π-stacking. mdpi.comsemanticscholar.org In some benzimidazole (B57391) derivatives, the fused benzene (B151609) ring enhances π–π stacking interactions.

The geometric parameters of these interactions, such as the centroid-to-centroid distance and the slippage between the rings, are used to characterize their strength and type (e.g., face-to-face or offset). researchgate.netresearchgate.net

Anion–π Interactions in Halide-Containing Imidazole Complexes

Anion–π interactions are non-covalent forces between an anion and an electron-deficient aromatic system, such as the imidazolium ring. acs.org These interactions, though often weaker than hydrogen bonds, are significant in the solid-state structures of halide-containing imidazole complexes. rsc.orgresearchgate.net They typically occur in conjunction with hydrogen bonding, where the halide anion is positioned above the plane of the imidazolium ring. researchgate.netmdpi.com

In several hexahalide-containing imidazole compounds, anion–π interactions have been identified where the distance between the anion and the center of the imidazole ring is less than 5 Å. nih.govpreprints.orgsemanticscholar.org The presence of these interactions is often confirmed through detailed structural analysis and can be influenced by the charge distribution on the imidazolium ring and the nature of the anion. researchgate.net For instance, protonated imidazole moieties, which are more electron-deficient, can enhance the electrostatic contribution to the anion–π interaction. nih.gov

Crystal Packing Analysis via Hirshfeld Surface Studies